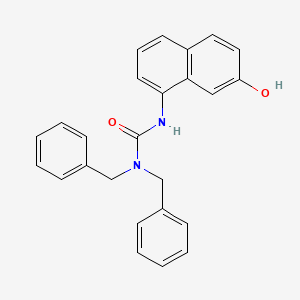
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with two benzyl groups and a 7-hydroxynaphthalen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by various catalysts, such as triethanolammonium acetate, which acts as a green and reusable catalyst . The reaction proceeds efficiently, yielding high amounts of the desired product without the need for column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and green catalysts is advantageous for industrial applications due to reduced environmental impact and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)urea: Similar structure but with one less benzyl group.
1,1-Dibenzyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea: Contains a benzoxazinyl group instead of a hydroxynaphthalenyl group.
Uniqueness
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
648420-21-7 |
|---|---|
Formule moléculaire |
C25H22N2O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-22-15-14-21-12-7-13-24(23(21)16-22)26-25(29)27(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-16,28H,17-18H2,(H,26,29) |
Clé InChI |
SRFWKKYRWZKFDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















